6,7-Dichloro-2-methyl-4-quinolinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-2-10(14)6-3-7(11)8(12)4-9(6)13-5/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAAGMJDSBHAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589109 | |
| Record name | 6,7-Dichloro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-27-7 | |
| Record name | 6,7-Dichloro-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948294-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloro-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,7 Dichloro 2 Methyl 4 Quinolinol and Derived Structures
Established Synthetic Pathways for 4-Quinolinols
The synthesis of the 4-hydroxyquinoline (B1666331) (or its tautomer, 4-quinolinone) system is well-established, with several named reactions providing reliable access to this core structure. These methods typically involve the condensation and subsequent cyclization of aromatic amines with carbonyl-containing compounds.
Modified Skraup and Friedländer Syntheses
The Skraup synthesis is a classic method for producing quinolines by reacting a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwikipedia.org In its archetypal form, it yields quinolines unsubstituted in the heterocyclic ring. However, modified Skraup reactions, which substitute glycerol with α,β-unsaturated aldehydes or ketones, can be used to introduce substituents onto the newly formed ring. organicreactions.org Greener modifications of this reaction have been developed, utilizing microwave irradiation or glycerol as a solvent to improve yields and reduce the use of harsh reagents. nih.govrsc.org
The Friedländer synthesis provides a more versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). organicreactions.orgwikipedia.org This reaction can be catalyzed by acids or bases. scispace.com A key variation, the Niementowski quinoline (B57606) synthesis, is an extension of the Friedländer reaction where an anthranilic acid is condensed with a carbonyl compound to specifically form a 4-hydroxyquinoline. organicreactions.orgscispace.com
Condensation and Cyclization Approaches to 4-Hydroxyquinoline Systems
Beyond the classic named reactions, several other condensation and cyclization strategies are widely employed to construct the 4-hydroxyquinoline skeleton.
The Conrad-Limpach-Knorr synthesis is a powerful method that involves two key steps. First, an aromatic amine is condensed with a β-ketoester (like ethyl acetoacetate). Depending on the reaction temperature, this can lead to different intermediates. The subsequent thermal cyclization of the anilinocrotonate intermediate, often conducted in a high-boiling solvent like Dowtherm, yields the 4-hydroxyquinoline product. nih.govorgsyn.org This method is particularly useful for preparing 2- and 4-substituted quinolinols.
The Gould-Jacobs reaction begins with the condensation of an aniline (B41778) with diethyl ethoxymethylidenemalonate. The resulting intermediate is then cyclized at high temperatures to produce a 4-hydroxyquinoline-3-carboxylic acid ester, which can be subsequently hydrolyzed and decarboxylated to yield the corresponding 4-hydroxyquinoline. mdpi.com
Dieckmann condensation represents an intramolecular cyclization approach. A diester, formed from a precursor like methyl anthranilate, undergoes intramolecular cyclization in the presence of a base to form a cyclic β-ketoester, which is a direct precursor to the quinolin-4-one ring system. mdpi.comresearchgate.net
Table 1: Overview of General Synthetic Methods for 4-Quinolinols
| Synthesis Method | Key Reactants | Typical Product | Reference(s) |
|---|---|---|---|
| Modified Skraup | Aromatic Amine + α,β-Unsaturated Carbonyl | Substituted Quinoline | organicreactions.org |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl | Polysubstituted Quinoline | organicreactions.orgnih.gov |
| Niementowski | Anthranilic Acid + Carbonyl Compound | 4-Hydroxyquinoline | organicreactions.orgscispace.com |
| Conrad-Limpach | Aromatic Amine + β-Ketoester | 4-Hydroxyquinoline | nih.govorgsyn.org |
| Gould-Jacobs | Aromatic Amine + Diethyl Ethoxymethylidenemalonate | 4-Hydroxyquinoline-3-carboxylic acid | mdpi.com |
| Dieckmann Condensation | Diester derived from Anthranilic Acid | Dihydroquinolinone derivative | mdpi.comresearchgate.net |
Targeted Synthesis of Dihalo-2-methylquinolinols
The synthesis of a specifically substituted compound like 6,7-Dichloro-2-methyl-4-quinolinol requires careful selection of starting materials to ensure the correct placement of substituents.
Preparation from Substituted Anilines and Beta-Ketoesters/Pyruvic Acid
The most direct and regiochemically controlled route to this compound is the Conrad-Limpach synthesis, starting with a appropriately substituted aniline. In this case, 3,4-dichloroaniline (B118046) is reacted with a β-ketoester, typically ethyl acetoacetate . The initial condensation reaction forms an intermediate, ethyl β-(3,4-dichloroanilino)crotonate. This intermediate is then subjected to thermal cyclization, usually by heating in a high-boiling point solvent, to yield the target molecule, this compound.
Alternatively, the Doebner-von Miller reaction, which involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid, can produce quinoline-4-carboxylic acids, which can be later decarboxylated. iipseries.org
Table 2: Targeted Synthesis of this compound
| Reactant 1 | Reactant 2 | Key Reaction Step | Product |
|---|---|---|---|
| 3,4-Dichloroaniline | Ethyl Acetoacetate | Thermal Cyclization (Conrad-Limpach) | This compound |
Regioselective Halogenation Strategies on Quinoline Precursors
While direct halogenation of the quinoline ring is possible, achieving specific regioselectivity for a 6,7-dichloro substitution pattern on a pre-formed quinolinol is challenging. Electrophilic halogenation of the quinoline ring is complex, and the substitution pattern is heavily influenced by the directing effects of existing substituents and the reaction conditions. For instance, metal-free halogenation methods using N-halosuccinimides have been developed for the selective C5-halogenation of 8-substituted quinolines. rsc.orgnih.govrsc.org However, these methods are not suitable for producing the 6,7-dichloro pattern. Therefore, the most reliable strategy to ensure the desired 6,7-dihalo substitution is not through halogenation of a quinoline precursor, but by starting with an aniline that already contains the halogens in the correct positions, such as 3,4-dichloroaniline.
Derivatization from 2-Methyl-6-chloro-4-quinolinol
Another potential synthetic route is the further halogenation of a mono-halogenated precursor. The synthesis of this compound could theoretically be achieved by the chlorination of 2-Methyl-6-chloro-4-quinolinol . sigmaaldrich.com In this scenario, the regioselectivity of the second chlorination would be determined by the directing effects of the existing substituents: the activating hydroxyl group at position 4, the deactivating chloro group at position 6, and the methyl group at position 2. The powerful ortho-, para-directing effect of the C4-hydroxyl group would strongly direct the incoming electrophile (Cl+) to the C3 and C5 positions. The C6-chloro group also directs ortho and para (to C5 and C7), but its deactivating nature makes this influence weaker. The combined effects make substitution at the C5 position the most likely outcome, with substitution at the desired C7 position being significantly less favored. For this reason, this derivatization is not considered an efficient or primary pathway for the synthesis of this compound. A similar logic applies to the chlorination of 2-methyl-7-chloro-4-quinolinol, where substitution would be directed to the C5 and C8 positions.
Synthetic Routes to Analogous Quinolinediones for Comparative Investigations
The study of quinolinediones is crucial for understanding the structure-activity relationships of this class of compounds. The synthesis of various analogs allows for a comparative investigation of their chemical and biological properties.
Synthesis of 6,7-Dichloro-2-methyl-5,8-quinolinedione from Literature Methods
The synthesis of 6,7-dichloro-2-methyl-5,8-quinolinedione is a key step in the development of new derivatives. mdpi.comresearchgate.net Literature methods report the preparation of this compound, which serves as a starting material for further modifications. researchgate.net For instance, the introduction of a methyl group at the C-2 position is noted to alter the biological activity of the resulting quinolinedione when compared to the unsubstituted 6,7-dichloro-5,8-quinolinedione. researchgate.net
One documented subsequent reaction is the oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione to produce 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde. mdpi.comresearchgate.net This transformation highlights the reactivity of the methyl group at the C2 position. The specifics of this oxidation are detailed in the following table.
| Reactant | Reagents | Solvent | Conditions | Product | Yield | Melting Point | Reference |
|---|---|---|---|---|---|---|---|
| 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide | Dioxane/Water | Reflux, 6 h | 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | 65% | 202–203 °C | mdpi.com |
Oxidative Transformations in Quinoline-Quinone Interconversions
The interconversion between quinoline and quinone structures is a fundamental process in the chemistry of these heterocyclic compounds, often involving oxidative transformations. researchgate.netresearchgate.netrsc.org These reactions are significant as quinones are known to be involved in various biological redox processes. researchgate.netnih.gov
The oxidation of a hydroquinone (B1673460) to a quinone involves the removal of two electrons and two protons, a process that can proceed in a stepwise manner through a semiquinone radical intermediate. researchgate.net In the context of quinoline synthesis, oxidative dehydrogenation is a common strategy to aromatize tetrahydroquinoline precursors. nih.govorganic-chemistry.org Various oxidizing agents have been employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and cleanliness. nih.gov
Common oxidants for the transformation of tetrahydroquinolines to quinolines include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), ceric ammonium (B1175870) nitrate (B79036) (CAN), and manganese dioxide (MnO₂), with MnO₂ noted for affording high yields and cleaner reactions in certain cases. nih.gov The general principle of this oxidation is the formal removal of hydrogen from the saturated heterocyclic ring to achieve the fully aromatic quinoline system.
The reverse process, the reduction of a quinone to a hydroquinone, can be achieved through the addition of an electron and a proton pair. researchgate.net This reversible redox chemistry is central to the function of many quinone-containing cofactors in biological systems. researchgate.netnih.gov The stability and reactivity of the resulting quinones and hydroquinones are influenced by the substituents on the ring system. nih.gov
| Oxidizing Agent | Substrate Class | Transformation | Significance | Reference |
|---|---|---|---|---|
| Manganese Dioxide (MnO₂) | Tetrahydroquinolines | Oxidative dehydrogenation to Quinolines | High yields, clean reactions. | nih.gov |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Tetrahydroquinolines | Oxidative dehydrogenation to Quinolines | Commonly used, provides acceptable yields. | nih.gov |
| Selenium Dioxide (SeO₂) | Substituted Quinolinediones | Oxidation of alkyl substituents | Allows for functional group modification on the quinoline core. | mdpi.com |
| Sodium Chlorate (NaClO₃) / HCl | Substituted Quinolin-8-ols | Oxidation to Quinolinediones | Method for synthesizing quinolinediones from hydroxylated precursors. | mdpi.com |
Advanced Structural Elucidation and Computational Characterization of 6,7 Dichloro 2 Methyl 4 Quinolinol and Analogs
Comprehensive Spectroscopic Investigations for Structural Confirmation
The precise structure of 6,7-Dichloro-2-methyl-4-quinolinol is determined through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a complete picture of the compound's constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR: The proton NMR spectrum of a quinoline (B57606) derivative is characterized by signals in both the aromatic and aliphatic regions. For this compound, the methyl group at the C2 position would typically appear as a singlet in the upfield region. The protons on the quinoline ring system would exhibit complex splitting patterns in the downfield aromatic region, influenced by the electron-withdrawing effects of the chloro substituents and the hydroxyl group. The precise positions of these signals are sensitive to the solvent used. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon of the methyl group would resonate at a characteristic upfield position. The carbons of the quinoline ring would appear at various downfield shifts, with the carbons bearing the chloro and hydroxyl substituents showing characteristic shifts. The GIAO (Gauge-Invariant Atomic Orbital) method can be used in computational chemistry to predict these chemical shifts. nist.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic 2-Methyl-4-quinolinol Structure (Note: These are generalized predictions; actual values for this compound will be influenced by the chloro-substituents)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (at C2) | ~2.5 | ~20 |
| H3 | ~6.5 | C3: ~110 |
| H5 | ~8.0 | C4: ~175 (C-OH) |
| H8 | ~7.8 | C4a: ~140 |
| H-Aromatic | 7.4 - 7.9 | C5-C8: 120-135 |
| NH (tautomer) | ~11.5 | C8a: ~148 |
| C2: ~150 |
This interactive table is based on general knowledge of quinoline NMR spectra. Specific experimental data for this compound is needed for precise values.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. For instance, the IR spectrum of the related compound 4,7-dichloroquinoline (B193633) provides insight into the vibrations of the dichlorinated quinoline core. researchgate.net The analysis of vibrational spectra of other substituted quinolines, such as 4-amino-2,6-dichloropyridine, can also aid in the assignment of vibrational modes, often supported by Density Functional Theory (DFT) calculations. sci-hub.se
Key Expected Vibrational Bands:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H Stretching: If the quinolinol exists in its tautomeric quinolone form, an N-H stretching band would be observed around 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
C=C and C=N Stretching: These bands are expected in the 1450-1650 cm⁻¹ region, corresponding to the quinoline ring system.
C-Cl Stretching: The carbon-chlorine stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for Substituted Quinolines
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| N-H Stretch (Amide) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C and C=N Stretch | 1450-1650 |
| C-O Stretch | 1050-1250 |
| C-Cl Stretch | 600-800 |
This interactive table presents typical IR absorption ranges for functional groups present in the target molecule and its analogs.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₇Cl₂NO), HRMS would provide a precise mass measurement of the molecular ion, confirming its chemical formula. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a distinctive feature in the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands in the range of 200-400 nm, corresponding to π-π* transitions within the aromatic system. yakhak.org The position and intensity of these bands are influenced by the nature and position of substituents. For example, the UV-Vis spectrum of 4,7-dichloroquinoline shows distinct absorption maxima. researchgate.net The electronic properties, including HOMO and LUMO energies, can be further investigated using Time-Dependent DFT (TD-DFT) calculations. nist.gov
Table 3: Representative UV-Vis Absorption Maxima for Dichloro-Substituted Quinolines
| Compound | Solvent | λmax (nm) |
| 4,7-Dichloroquinoline | Various | ~260, ~330, ~345 |
| 6-Chloroquinoline | Water | 200-400 range |
This interactive table shows UV-Vis absorption data for a related dichloroquinoline analog. nist.govresearchgate.net
X-ray Crystallographic Analysis of Dihaloquinolinol Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not available in the searched literature, the analysis of related structures provides valuable insights.
A study on the nucleophilic substitution of 6,7-dichloroquinoline-5,8-dione (B1222834) highlighted the utility of X-ray crystallography in unambiguously determining the position of substitution, which was challenging to ascertain by NMR alone. mdpi.com The crystal structure of a derivative, 3-ethoxycarbonyl-2-methyl-1-N-propyl pyridino(2,3f)indole-4,9-dione, was used to confirm that the nucleophilic attack occurred at the C6 position of the quinoline ring. mdpi.com This underscores the power of X-ray diffraction in elucidating the precise molecular geometry of complex substituted quinolines. In another example, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) revealed the presence of various non-covalent interactions, such as C-H···N, C-H···O, Cl···π, and π···π interactions, which govern the crystal packing. arxiv.org
Quantum Chemical Studies and Electronic Structure Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the electronic structure and properties of molecules. chemrxiv.orgtudelft.nl These methods can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic transitions.
For quinoline derivatives, DFT calculations can elucidate the effects of substituents on the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and electronic transitions of the molecule. Furthermore, computational methods can be employed to calculate energy derivatives, which are essential for predicting molecular responses to external fields and for performing geometry optimizations. chemrxiv.orgnih.gov While specific quantum chemical studies on this compound were not found, the methodologies applied to other quinoline derivatives are directly applicable.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the optimized molecular geometry, vibrational frequencies, and energies of chemical reactions. For quinoline derivatives, DFT calculations, often using the B3LYP functional, have proven effective in providing reliable structural parameters. researchgate.netresearchgate.net
In the theoretical study of molecules like this compound, the first step is geometry optimization. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable molecular structure. semanticscholar.org Studies on analogous compounds, such as 5,7-dichloro-8-hydroxyquinoline, have utilized the B3LYP method with a 6-31G* basis set to obtain optimized geometrical parameters. researchgate.net For the title compound, one would expect the quinoline ring system to be largely planar. The introduction of substituents like chlorine atoms and a methyl group leads to predictable changes in bond lengths and angles compared to a parent quinoline molecule. For instance, the C-Cl bond lengths are a key calculated parameter, and the C-C bond lengths within the aromatic rings may vary slightly from standard values due to the electronic effects of the substituents. arabjchem.org
The stability of the molecule is intrinsically linked to its optimized energy. DFT calculations can provide the total energy of the molecule, which is a measure of its stability. Furthermore, analysis of the vibrational frequencies calculated by DFT can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for Substituted Quinolines (Illustrative) Note: This table is illustrative, based on typical findings for substituted quinolines from DFT studies. Specific values for this compound would require dedicated calculation.
| Parameter | Typical Calculated Value (Å) | Description |
| C-Cl Bond Length | 1.74 - 1.76 | The length of the covalent bond between a carbon atom of the benzene (B151609) ring and a chlorine atom. |
| C-O Bond Length | 1.35 - 1.37 | The length of the covalent bond between the C4 carbon of the quinoline ring and the hydroxyl oxygen. |
| C-N Bond Length | 1.32 - 1.38 | The lengths of the bonds involving the nitrogen atom within the quinoline heterocyclic ring. |
| C-C (Aromatic) | 1.37 - 1.42 | The range of bond lengths for carbon-carbon bonds within the fused aromatic rings. |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.orgirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable. mdpi.comnih.gov
For quinoline derivatives, DFT calculations are used to determine the energies of these frontier orbitals. arabjchem.orgrsc.org In a study of two related quinoline derivatives, the HOMO-LUMO gap was found to be a key indicator of stability and charge transfer properties. arabjchem.org For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would also be delocalized across the aromatic structure. The presence of electronegative chlorine atoms can influence the energies of these orbitals.
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Analogous Compounds (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| (E)-2-{[(3-chlorophenyl)imino]methyl}-... | -6.270 | -2.201 | 4.069 |
| Benzoxazole-Oxadiazole Derivative 1 | -6.69 | -2.83 | 3.86 |
| Benzyl-3-N-(2,4,5-trimethoxyphenyl...) | -0.26751 | -0.18094 | 0.08657 |
| N-(1H-benzo[d]imidazol-2-yl)methyl... | -6.2967 | -1.8096 | 4.4871 |
Data sourced from computational studies on various complex heterocyclic molecules for comparative purposes. mdpi.comirjweb.comnih.govscienceopen.com
Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic Regions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. scienceopen.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. arabjchem.orguantwerpen.be The MEP surface is colored based on its electrostatic potential value: regions of negative potential (electron-rich, prone to electrophilic attack) are typically shown in red, while regions of positive potential (electron-poor, prone to nucleophilic attack) are shown in blue. youtube.com Green and yellow areas represent regions of intermediate or near-zero potential. youtube.com
For this compound, the MEP map would reveal specific charge localizations. The most negative regions (red) are expected to be concentrated around the highly electronegative oxygen atom of the 4-quinolinol group and, to a lesser extent, the two chlorine atoms at positions 6 and 7. These sites represent the most likely centers for electrophilic attack.
Structure Activity Relationship Sar Profiling of 6,7 Dichloro 2 Methyl 4 Quinolinol and Its Functional Derivatives
Influence of Substituents on the Quinoline (B57606) Core's Biological Activity
The biological activity of the quinoline core is highly tunable through the strategic placement of various substituents. researchgate.net The type, size, and electronic properties of these groups profoundly impact the physicochemical characteristics of the resulting molecules, influencing everything from target binding to pharmacokinetic profiles. rsc.orgresearchgate.net Research has consistently shown that even minor structural modifications can lead to substantial changes in pharmacological efficacy across a range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. ijresm.comrsc.org
Role of Halogenation at C6 and C7 Positions (e.g., "Magic Chloro" Effect)
The introduction of halogen atoms, particularly chlorine, onto the quinoline scaffold is a well-established strategy for enhancing biological activity. The substitution of a hydrogen atom with chlorine can lead to remarkable improvements in potency, sometimes by as much as 100,000-fold, an effect that has been termed the "Magic Chloro" effect. researchgate.netresearchgate.netchemrxiv.org This profound impact is not merely a matter of chance; it stems from chlorine's ability to alter a molecule's physicochemical properties, including its stability, lipophilicity, and electronic distribution, which can enhance binding interactions with biological targets. researchgate.netrsc.orgrsc.org
Specifically, halogenation at the C6 and C7 positions on the benzene (B151609) ring portion of the quinoline core has been shown to be critical for modulating bioactivity. For instance, in the development of the 4-quinolone antibiotic ciprofloxacin, the introduction of a fluorine atom at the C-6 position was found to dramatically enhance its antibacterial activity. nih.gov Similarly, studies on a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives revealed that many of these compounds possessed potent anti-hepatitis B virus (HBV) activity. nih.gov The presence of chlorine at the C6 position is a key feature of these active molecules. Further evidence suggests the importance of the C7 position; substitution at this site with groups like methoxy (B1213986) or chlorine has been shown to significantly increase the antiviral activity of certain quinoline derivatives. nih.gov The di-substitution with chlorine at both C6 and C7, as seen in the subject compound, often serves to maximize these beneficial effects, creating a scaffold with enhanced biological potential. mdpi.com
Computational studies using conceptual density functional theory (CDFT) have provided further insight into the "magic chloro" effect. The addition of one or two chloro substituents can increase the physicochemical properties and stability of the parent compounds without negatively affecting toxicity. rsc.orgrsc.org The chlorine atom can act as either an electron-donating or electron-withdrawing group depending on the molecular scaffold, influencing its ability to interact with electrophilic or nucleophilic sites on a target molecule. rsc.org
Significance of the Methyl Group at the C2 Position
The methyl group at the C2 position of the quinoline ring, while seemingly simple, plays a significant role in defining the biological profile of the molecule. Its influence can be attributed to both steric and electronic effects. As a small, lipophilic, and electron-donating group, the C2-methyl substituent can impact how the molecule fits into a binding pocket and its metabolic stability.
Structure-activity relationship studies have highlighted the importance of substituents at this position. For example, in a series of quinoline-imidazole hybrids with antimalarial properties, the presence of an electron-donating methoxy group at the C2 position enhanced activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org This underscores the sensitivity of the C2 position to electronic modifications. In another study on quinoline derivatives with anti-HIV activity, replacing a methoxy group at C2 with a chlorine atom resulted in increased activity, demonstrating that the optimal substituent is target-dependent. nih.gov The presence of a methyl group, as in 6,7-dichloro-2-methyl-4-quinolinol, is often beneficial, with research on 2,6-dimethyl quinoline derivatives showing potent enzyme inhibition attributed in part to the small methyl group.
The following table summarizes the influence of different substituents at the C2 position on the biological activity of quinoline derivatives based on various studies.
| C2-Substituent | Biological Activity Context | Effect on Activity | Reference |
| -OCH₃ (electron-donating) | Antimalarial | Enhanced | rsc.org |
| -Cl (electron-withdrawing) | Antimalarial | Decreased | rsc.org |
| -Cl (vs. -OCH₃) | Anti-HIV | Increased | nih.gov |
| -CH₃ (small, lipophilic) | Enzyme Inhibition (BChE) | Potent Activity |
Effects of Modifications at the C4-Hydroxyl Position and Other Quinolinedione Positions
The hydroxyl group at the C4 position is a key functional group that significantly influences the molecule's properties, particularly its ability to act as a hydrogen bond donor and acceptor. Modifications at this site can drastically alter biological activity by changing the molecule's polarity, solubility, and binding interactions. nih.gov
Many biologically active compounds in this class exist as 4-hydroxy-2-quinolones, a tautomeric form of 2,4-quinolinedione. nih.govnih.gov Studies on a series of 4-hydroxy-2-quinolone analogs with various substituents on the benzene ring (C6 and C7) and a long alkyl chain at C3 demonstrated a dramatic impact on antimicrobial activities. nih.gov For example, brominated analogs with a nonyl side chain at C3 exhibited exceptional antifungal activity. nih.gov This indicates that while the C4-hydroxyl is important, its effectiveness is modulated by substituents at other positions.
Replacing or modifying the C4-hydroxyl group alters the molecule's interaction with its biological target. In the context of anti-proliferative agents, it was found that attaching appropriate heterocyclic rings at the C4 position of a quinoline scaffold had a significant positive impact on activity. nih.gov The conversion of the hydroxyl group to an ether or ester, or its complete removal, would eliminate a crucial hydrogen bonding site, which could be either detrimental or beneficial depending on the specific binding site requirements of the target protein. The reactivity of the quinolone system can also be tuned by the choice of protecting groups for the C4-hydroxyl, which can affect the molecule's electronic properties and susceptibility to further chemical reactions. nih.gov
Positional Isomerism and Bioactivity Correlations (e.g., 4-quinolinol vs. 8-quinolinol)
The specific positioning of functional groups on the quinoline ring is a critical determinant of biological activity. A comparison between positional isomers, such as 4-quinolinols and 8-quinolinols, clearly illustrates this principle. The location of the hydroxyl group dictates the molecule's three-dimensional shape, its electronic landscape, and its ability to coordinate with metal ions, a key mechanism of action for many quinoline-based compounds. rsc.org
8-Hydroxyquinoline and its derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.comresearchgate.net 8-Hydroxyquinoline itself is a known inhibitor of M. tuberculosis growth. rsc.org The biological activity of these compounds is often linked to their ability to act as chelating agents for metal ions. rsc.org
In a study comparing positional isomers of mannose-quinoline conjugates, researchers found that biological effects like antioxidant and antibacterial activity were highly dependent on the specific regioisomer. rsc.org Only one specific isomer demonstrated pharmacologically relevant antiproliferative activity against human tumor cells when in the presence of copper(II) ions. rsc.org This highlights that the spatial arrangement of the hydroxyl and other groups is crucial for effective interaction with biological targets and for the formation of active metal complexes. While 4-quinolinols like the parent compound of this article have their own distinct biological profiles, the extensive research on 8-quinolinols provides a compelling case for the profound influence of positional isomerism on the function of quinoline derivatives. researchgate.netacs.org
Computational Approaches in SAR Elucidation (e.g., Molecular Docking Studies)
In recent years, computational chemistry has become an indispensable tool for understanding and predicting the structure-activity relationships of quinoline derivatives. nih.govresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide powerful insights that accelerate the drug discovery process. nih.govmdpi.com
Molecular docking simulations allow researchers to visualize the probable binding mode of a ligand, such as this compound, within the active site of a target protein. researchgate.net This approach helps to rationalize the observed biological activity by identifying key interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues. For example, docking studies have been used to understand how quinoline derivatives inhibit P-glycoprotein to combat multidrug resistance in cancer and to identify potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase. nih.govmdpi.com By predicting binding affinities and poses, docking can guide the design of new derivatives with improved potency. researchgate.net
QSAR modeling, on the other hand, develops mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov Computational methods have also been applied to explain fundamental phenomena like the "magic chloro" effect, using density functional theory (DFT) to analyze how chlorine substitution alters the electronic properties and stability of molecules. rsc.orgrsc.org These in silico approaches, when used in conjunction with experimental synthesis and testing, provide a robust framework for the efficient elucidation of SAR and the design of new therapeutic agents. researchgate.net
The following table presents examples of computational methods applied to the study of quinoline derivatives.
| Computational Method | Application | Key Findings/Purpose | Reference |
| Molecular Docking & QSAR | P-glycoprotein inhibitors | Explained activity, guided design of new derivatives. | nih.gov |
| Virtual Screening & Molecular Dynamics | SARS-CoV-2 RdRp inhibitors | Identified potent binders from a large virtual library. | mdpi.com |
| Molecular Docking | Anticancer activity | Evaluated binding interactions with target proteins. | researchgate.net |
| Density Functional Theory (DFT) | "Magic Chloro" Effect | Studied changes in physicochemical and electronic properties. | rsc.orgrsc.org |
| Docking, DFT, POM Analysis | Antibacterial/Antioxidant 8-HQ derivatives | Correlated theoretical properties with biological activity. | researchgate.net |
Mechanistic Investigations into Biological Interactions of 6,7 Dichloro 2 Methyl 4 Quinolinol Analogs in Vitro Studies
Enzyme Inhibition and Modulation Studies
NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that plays a significant role in cellular protection against oxidative stress by catalyzing the two-electron reduction of quinones and quinonoid compounds to their more stable hydroquinone (B1673460) forms. nih.govnih.govsigmaaldrich.com This enzyme is often overexpressed in various solid tumors, including lung, breast, and colon cancer, making it a target for cancer therapy. sigmaaldrich.commdpi.com
Research into the interactions between quinoline (B57606) derivatives and NQO1 has focused on the 5,8-quinolinedione (B78156) scaffold. The introduction of different substituents onto this scaffold can significantly influence the compound's activity as a substrate for the NQO1 enzyme. A study on derivatives of 6,7-dichloro-5,8-quinolinedione demonstrated that modifications at the C2 position modulate the enzymatic conversion rates. mdpi.com
For instance, the presence of a methyl group at the C2 position, as in 6,7-dichloro-2-methyl-5,8-quinolinedione (a quinone derivative of 6,7-Dichloro-2-methyl-4-quinolinol), results in a compound that is a good substrate for the NQO1 enzyme. mdpi.com Further modifications at this position, such as replacing the methyl group with a formyl or hydroxyl group, also yield derivatives that act as substrates for NQO1, though their enzymatic conversion rates differ depending on the specific substituent. mdpi.com Molecular docking studies suggest that the type of substituent at the C2 position influences the arrangement and interactions within the NQO1 active site. mdpi.com
| Compound | Substituent at C2 | Activity with NQO1 Enzyme | Source |
|---|---|---|---|
| 6,7-dichloro-5,8-quinolinedione | -H | Substrate | mdpi.com |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | -CH₃ | Good Substrate | mdpi.com |
| 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | -CHO | Substrate | mdpi.com |
Botulinum neurotoxins (BoNTs) are among the most potent biological toxins known and function by cleaving SNARE proteins, which prevents neurotransmitter release and leads to flaccid paralysis. nih.govnih.gov The light chain (LC) of the toxin is a zinc-dependent metalloprotease and represents a primary target for the development of small molecule inhibitors. nih.govnih.gov
Quinolinol compounds have emerged as a promising class of inhibitors for the BoNT/A light chain. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the quinolinol core are critical for inhibitory potency. The inhibitory activity of these compounds is typically assessed using a fluorogenic SNAP-25 peptide substrate assay. nih.gov
Specifically, the analog 2-methyl-5,7-dichloro-8-hydroxy-quinoline (also known as 2-methyl-chloroxine) demonstrated improved inhibitory activity compared to its unmethylated counterpart, chloroxine. nih.gov This suggests that the 2-methyl group contributes favorably to the binding interaction within the enzyme's active site. 2-methyl-chloroxine exhibited a 12% improvement in potency over chloroxine, with an IC₅₀ value of 10.1 µM. nih.gov This trend highlights the importance of the methyl substitution at the R3 position (C2 of the quinoline ring) for enhancing the inhibitory effects of dichlorinated quinolinols against BoNT/A LC. nih.gov
| Compound | IC₅₀ (µM) | Notes | Source |
|---|---|---|---|
| 5,7-dichloro-8-hydroxy-quinoline (chloroxine) | 11.5 | Parent compound | nih.gov |
| 2-methyl-5,7-dichloro-8-hydroxy-quinoline (2-methyl-chloroxine) | 10.1 | 12% improvement in potency over chloroxine | nih.gov |
Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, which are repetitive DNA sequences at the ends of chromosomes. researchgate.netnih.gov In most cancer cells, telomerase is reactivated, contributing to cellular immortality. The guanine-rich sequences of telomeric DNA can fold into four-stranded structures known as G-quadruplexes. researchgate.netresearchgate.net Stabilization of these G-quadruplex structures by small molecules can block the access of telomerase to the telomere end, leading to telomerase inhibition and ultimately triggering cell death or senescence. researchgate.netnih.gov
Metal complexes featuring ligands derived from various heterocyclic scaffolds have been investigated as potent G-quadruplex stabilizing agents and telomerase inhibitors. While direct studies on metal complexes of this compound are not widely reported, research on analogous structures provides insight into this mechanistic approach. For example, organoplatinum(II) complexes incorporating oxoisoaporphine ligands have been synthesized and shown to act as telomerase inhibitors by targeting G-quadruplex DNA. nih.gov
These complexes, such as [Pt(La)(DMSO)Cl] and [Pt(Lb)(DMSO)Cl] , selectively stabilize G-quadruplex structures found in the promoters of oncogenes like c-myc and bcl-2, in addition to the telomeric G-quadruplex. nih.gov This stabilization interferes with telomerase activity and can induce apoptosis in cancer cells. nih.gov The efficacy of these complexes is influenced by subtle structural modifications; for instance, the presence of a hydroxyl group on the ligand in [Pt(Lb)(DMSO)Cl] enhanced its binding preference for G-quadruplexes and its ability to induce apoptosis compared to [Pt(La)(DMSO)Cl]. nih.gov This highlights the principle that metal complexes can be designed to effectively target and stabilize G-quadruplex DNA, thereby inhibiting telomerase.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components like collagen and elastin. nih.gov The dysregulation of MMP activity is implicated in various pathological conditions, including tumor invasion and metastasis. Consequently, the inhibition of MMPs is a therapeutic strategy for controlling tissue-degrading diseases. nih.gov
While specific studies on the inhibition of MMPs by this compound analogs are limited, other dichlorinated compounds have demonstrated MMP inhibitory activity. For example, dichloromethylene bisphosphonate (clodronate) has been shown to be an effective in vitro inhibitor of human fibroblast-type collagenase (MMP-1). nih.gov Clodronate inhibits MMP-1 with a half-maximal inhibitory concentration (IC₅₀) of 150 µM. nih.gov Although structurally distinct from quinolinols, the activity of clodronate illustrates that compounds containing a dichloro-moiety can interact with and inhibit this class of enzymes. This suggests a potential, though unexplored, avenue for quinolinol-based MMP inhibitors.
Cellular Pathway Analysis (In Vitro Cell Line Models)
The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Checkpoints at the G1/S and G2/M transitions prevent the propagation of damaged DNA. Many anticancer agents exert their effects by inducing cell cycle arrest at these checkpoints, leading to apoptosis or cellular senescence. mdpi.commdpi.com
Analogs of this compound, particularly those with a quinoline-5,8-dione core, have been shown to modulate cell cycle progression. One such analog, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284) , was identified as a potent inhibitor of Cdc25 dual-specificity phosphatases, which are key regulators of cell cycle transitions. nih.gov Inhibition of Cdc25 leads to the arrest of cell cycle progression.
In vitro studies demonstrated that NSC 663284 caused synchronized cells to arrest at both the G1 and G2/M phases. nih.gov This dual-phase inhibition is consistent with its mechanism of blocking the dephosphorylation and activation of cyclin-dependent kinases Cdk2 and Cdk1, which are necessary for progression through the G1/S and G2/M transitions, respectively. nih.gov Other structurally diverse compounds have also been reported to induce cell cycle arrest; for instance, a chalcone (B49325) derivative was found to cause G2/M phase arrest in ovarian cancer cells, while a tetrahydroisoquinoline derivative induced G0/G1 arrest in HL-60 leukemia cells. mdpi.comscirp.org
| Compound | Cell Line | Effect on Cell Cycle | Source |
|---|---|---|---|
| 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione | Not specified | Arrest at G1 and G2/M phases | nih.gov |
| Chalcone derivative 1C | A2780 and A2780cis (Ovarian Cancer) | Arrest at G2/M phase | mdpi.com |
| Cynaroside | HCT116 and RKO (Colorectal Cancer) | Arrest at G1/S phase | mdpi.com |
| 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide | HL-60 (Leukemia) | Arrest at G0/G1 phase | scirp.org |
Induction of Programmed Cell Death (Apoptosis)
The induction of apoptosis, or programmed cell death, is a key mechanism through which cytotoxic compounds can eliminate targeted cells, such as cancer cells. While direct studies on this compound are limited, research on analogous quinoline compounds provides insights into their pro-apoptotic potential.
For instance, studies on various substituted quinolines have demonstrated their ability to trigger apoptotic pathways in different cell lines. The process is often characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of specific enzymes known as caspases. The dichlorinated substitution pattern on the quinoline core is thought to play a significant role in the cytotoxic and pro-apoptotic activity of these compounds. The precise mechanisms and the full extent of apoptosis induction by this compound itself remain an area for more specific investigation.
Role of Mitochondrial Dysfunction Pathways
Mitochondria, the powerhouses of the cell, are central to the regulation of apoptosis. Many therapeutic agents exert their effects by disrupting mitochondrial function, leading to the release of pro-apoptotic factors. It is hypothesized that this compound analogs may act through similar pathways.
Assessment of DNA Damage and Interactions
The interaction of small molecules with DNA can lead to damage and the activation of cellular repair mechanisms, or if the damage is too severe, apoptosis. The planar structure of the quinoline ring suggests a potential for intercalation into the DNA double helix.
Future Research Directions and Unexplored Avenues for 6,7 Dichloro 2 Methyl 4 Quinolinol
Development of Novel and Efficient Synthetic Methodologies
While the exact synthesis of 6,7-Dichloro-2-methyl-4-quinolinol is not prominently detailed, established methods for creating substituted 4-quinolinol and 4-quinolone cores offer clear starting points for developing efficient synthetic routes. Classical methods like the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclization of anilines with β-ketoesters or their equivalents, are foundational. nih.govorgsyn.org For this specific compound, the synthesis would likely start from 3,4-dichloroaniline (B118046).
Future research could focus on modern, more efficient catalytic methods. For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclizations of 2-haloanilines with alkynes, have emerged as powerful tools for building the quinolone skeleton and could be adapted for this purpose. nih.gov Exploring microwave-assisted organic synthesis (MAOS) could also significantly shorten reaction times and improve yields, a strategy successfully employed for other 4-aminoquinoline (B48711) derivatives. nih.gov
Key areas for synthetic exploration include:
Optimization of Classical Routes: Systematically refining reaction conditions (solvent, temperature, catalyst) for methods like the Conrad-Limpach synthesis using 3,4-dichloroaniline to maximize yield and purity.
Transition-Metal Catalysis: Developing novel palladium- or copper-catalyzed cyclization strategies that offer high atom economy and functional group tolerance. nih.govorganic-chemistry.org
One-Pot Procedures: Designing tandem reactions that combine multiple synthetic steps into a single operation, reducing waste and simplifying purification. organic-chemistry.orgrsc.org A potential one-pot approach could involve an initial coupling followed by an intramolecular cyclization.
Table 1: Potential Synthetic Routes for Investigation
| Method | Starting Materials | Potential Advantages | Relevant Analogs/Citations |
|---|---|---|---|
| Conrad-Limpach Reaction | 3,4-Dichloroaniline, Ethyl acetoacetate | Well-established, cost-effective starting materials | 4,7-Dichloroquinoline (B193633) synthesis orgsyn.org |
| Gould-Jacobs Reaction | 3,4-Dichloroaniline, Diethyl ethoxymethylenemalonate | Versatile for creating various substitutions | General 4-quinolin-4-one synthesis nih.gov |
| Palladium-Catalyzed Carbonylative Cyclization | 1-Bromo-3,4-dichloroaniline, Propyne, CO source | High efficiency, potential for diverse analogs | Synthesis of functionalized 4-quinolones nih.gov |
| Microwave-Assisted Synthesis | 3,4-Dichloroaniline, β-ketoester | Rapid reaction times, improved yields | Synthesis of 4-aminoquinolines nih.gov |
Comprehensive In Vitro Biological Profiling Against Diverse Targets
The quinoline (B57606) core is present in numerous FDA-approved drugs with a wide range of activities, including antimalarial, anticancer, antibacterial, and antiviral properties. rsc.orgnih.gov The specific substituents on this compound—particularly the chlorine atoms—are known to modulate biological activity, often enhancing potency. Therefore, a comprehensive screening of this compound against a diverse panel of biological targets is a critical next step.
Future research should involve screening against:
Cancer Cell Lines: A broad panel of human cancer cell lines, such as those from the NCI-60 panel, could reveal selective cytotoxicity. nih.gov Related 6,7-disubstituted quinolin-4-one analogs have shown potent anticancer activity. nih.govmdpi.com
Microbial Pathogens: Evaluation against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans, is warranted. nih.gov Dichloro-substituted quinoline derivatives have demonstrated significant antimicrobial potential.
Viral Targets: Screening against key viral enzymes, such as reverse transcriptase (HIV) or proteases, could identify antiviral potential. nih.govnih.gov 5,7-Dichloro-8-hydroxyquinoline derivatives have shown activity against the Dengue virus. nih.gov
Protozoan Parasites: Testing against parasites like Plasmodium falciparum (malaria) is a logical step, given that the 4-aminoquinoline scaffold is the basis for drugs like chloroquine. rsc.org
Enzyme Inhibition: Profiling against key enzymes implicated in disease, such as kinases (implicated in cancer) or cholinesterases (relevant to Alzheimer's disease), could uncover novel mechanisms of action. nih.govsigmaaldrich.com
Table 2: Proposed In Vitro Screening Panel and Rationale Based on Analog Activity
| Target Class | Specific Targets/Assays | Rationale based on Analog Studies | Representative Citations |
|---|---|---|---|
| Oncology | NCI-60 Human Tumor Cell Line Screen | 6,7-methylenedioxy-quinolin-4-ones show potent, selective anticancer activity. | nih.govmdpi.com |
| Antibacterial | Staphylococcus aureus, Escherichia coli (MIC determination) | Dichloro-substituted 8-hydroxyquinolines exhibit antibacterial properties. | nih.govresearchgate.net |
| Antifungal | Candida albicans, Aspergillus niger (MIC determination) | Various natural and synthetic alkaloids show antifungal effects. | mdpi.com |
| Antiviral | Dengue Virus (DENV2), HIV Reverse Transcriptase | 5,7-dichloro-8-hydroxyquinoline derivatives are active against DENV2. | nih.gov |
| Antiprotozoal | Plasmodium falciparum (Antimalarial activity) | The quinoline core is central to many antimalarial drugs. | rsc.org |
| Neuroprotection | Acetylcholinesterase (AChE) Inhibition Assay | 4-Hydroxy-2-methylquinoline is a precursor for Alzheimer's disease therapeutics. | sigmaaldrich.com |
Advanced Computational Modeling for Rational Design and Mechanistic Prediction
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can predict its biological activities, guide the synthesis of more potent analogs, and elucidate potential mechanisms of action.
Future computational studies should include:
3D-QSAR (Quantitative Structure-Activity Relationship): Once initial biological data are available, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built. These models correlate the 3D structural and electrostatic properties of a series of analogs with their biological activity, providing a roadmap for designing more effective compounds. mdpi.com
Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound within the active sites of various biological targets identified during in vitro screening. This can help prioritize which derivatives to synthesize and test. nih.gov
DFT (Density Functional Theory) Calculations: DFT can be used to calculate quantum chemical parameters, such as the molecular electrostatic potential (MEP) map, which identifies the nucleophilic and electrophilic regions of the molecule. mdpi.com This information is crucial for understanding its reactivity and potential interactions with biological receptors.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to assess the drug-likeness of the compound early in the discovery process. mdpi.comnih.gov
Table 3: Proposed Computational Workflow
| Computational Method | Objective | Expected Outcome | Relevant Analogs/Citations |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinities for various enzymes (e.g., kinases, reverse transcriptase). | Identification of high-priority biological targets and key binding interactions. | nih.govmdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Establish a structure-activity relationship for a series of analogs. | Contour maps indicating where to modify the scaffold to improve activity. | mdpi.com |
| DFT Calculations | Determine electronic properties (HOMO-LUMO gap, MEP). | Prediction of molecular reactivity and interaction sites. | mdpi.com |
| ADMET Profiling | Predict pharmacokinetic and toxicity properties. | Early assessment of drug-likeness and potential liabilities. | mdpi.comnih.gov |
Exploration of Non-Pharmacological Applications Beyond Current Scope
The utility of quinoline derivatives extends beyond pharmacology into materials science and other industrial applications. numberanalytics.comresearchgate.net The specific electronic properties conferred by the dichloro- and hydroxyl-substituents of this compound make it a candidate for several non-pharmacological uses.
Unexplored avenues for research include:
Organic Electronics: Quinoline derivatives are used in the synthesis of conjugated polymers and as components in Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the chlorine atoms could be exploited in the design of novel organic semiconductor materials. numberanalytics.com
Corrosion Inhibition: The quinoline nucleus and its ability to coordinate with metal surfaces make it a candidate for developing new corrosion inhibitors, particularly for steel in acidic environments. wikipedia.org
Fluorescent Chemosensors: The 4-quinolinol scaffold can exhibit fluorescence. Future work could explore its potential as a chemosensor for detecting specific metal ions. researchgate.net
Agrochemicals: Quinolinic acid, derived from quinoline oxidation, is a precursor to herbicides. wikipedia.org The biological activity of this compound could be repurposed for agricultural applications, such as developing novel pesticides or fungicides. mamavation.com
Table 4: Potential Non-Pharmacological Applications
| Application Area | Proposed Research Focus | Rationale | Representative Citations |
|---|---|---|---|
| Materials Science | Synthesis of conjugated polymers or use in OLEDs. | Quinoline is a known building block for optoelectronic materials. | numberanalytics.comresearchgate.net |
| Industrial Chemistry | Evaluation as a corrosion inhibitor for steel. | Quinolinium salts are effective corrosion inhibitors. | wikipedia.org |
| Analytical Chemistry | Development as a fluorescent sensor for metal ions. | 4-Hydroxyquinolin-2-one derivatives can act as luminophores. | researchgate.net |
| Agrochemicals | Testing as a potential fungicide or herbicide. | Quinoline derivatives are used in pesticides. | wikipedia.orgmamavation.com |
Q & A
Q. What are the optimal synthetic routes for 6,7-Dichloro-2-methyl-4-quinolinol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinoline derivatives often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, microwave-assisted synthesis using indium(III) chloride as a catalyst (20 mol%) under 360 W irradiation for 5 minutes has been shown to yield structurally similar compounds in ~63% efficiency . Key variables include:
- Catalyst selection : Lewis acids (e.g., InCl₃) enhance reaction rates by stabilizing intermediates.
- Solvent systems : Polar aprotic solvents (e.g., CH₂Cl₂) improve solubility of intermediates.
- Temperature control : Microwave irradiation reduces reaction times compared to conventional heating.
Table 1 : Example reaction parameters for quinoline derivatives:
| Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| InCl₃ | CH₂Cl₂ | 5 min | 63% | |
| Fe powder | EtOH/H₂O | 5 h | 72% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of:
- ¹H/¹³C NMR : Assigns proton environments and carbon connectivity. For example, methoxy groups in similar compounds show distinct singlet peaks at δ 3.8–4.0 ppm .
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 650–750 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking) .
Q. How can researchers mitigate low yields in the synthesis of halogenated quinolines?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity in cross-coupling reactions .
- Purification techniques : Column chromatography with silica gel or recrystallization from CH₂Cl₂/di-isopropylether mixtures enhances purity .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction timelines.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of halogenation in this compound synthesis?
- Methodological Answer : Halogenation often follows electrophilic aromatic substitution (EAS) mechanisms. Key factors include:
- Directing groups : The methyl group at position 2 and hydroxyl at position 4 activate specific sites for chlorine substitution .
- Steric effects : Bulky substituents (e.g., 6,7-dichloro) may hinder access to certain positions, favoring para/meta orientations .
Computational studies (DFT) or isotopic labeling can validate proposed pathways.
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallinity of this compound?
- Methodological Answer : X-ray diffraction data for analogous compounds reveal:
- N–H⋯N bonds : Stabilize dimer formation (centroid distances ~3.94 Å) .
- π-π interactions : Planar quinoline rings stack with adjacent aromatic systems, enhancing crystal lattice stability .
Thermal analysis (DSC/TGA) correlates these interactions with melting points and solubility.
Q. How should researchers resolve contradictions in reported biological activity data for halogenated quinolines?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay conditions : pH, temperature, or solvent polarity alter compound reactivity .
- Purity levels : Trace impurities (e.g., unreacted intermediates) may confound bioactivity results .
Reproducibility requires standardized protocols (e.g., ISO guidelines) and orthogonal validation (e.g., NMR vs. HPLC purity checks).
Q. What strategies enable the functionalization of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Functionalization methods include:
- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce diverse substituents .
- Nucleophilic substitution : Chlorine atoms at positions 6 and 7 can be replaced with amines or alkoxides .
Table 2 : Example derivatization routes:
| Position | Reaction Type | Reagent | Product | Reference |
|---|---|---|---|---|
| 4-OH | Alkylation | R-X | 4-OR | |
| 6-Cl | Amination | NH₃ | 6-NH₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
